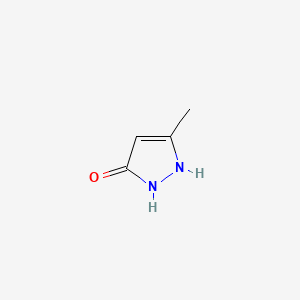
3-méthyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-Methyl-3-pyrazolin-5-one (MPO) is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. It is a colorless solid with a melting point of 161-162°C. MPO has been used as a synthetic intermediate in a variety of chemical reactions and has been studied for its potential applications in the pharmaceutical industry.
Applications De Recherche Scientifique
Synthèse de dérivés
“3-méthyl-1H-pyrazol-5-ol” est utilisé dans la synthèse de dérivés de 4,4′-(arylméthylène)-bis(3-méthyl-1-phényl-1H-pyrazol-5-ol) . Ces dérivés sont préparés à partir de 3-méthyl-1-phényl-1H-pyrazol-5(4H)-one et d'aldéhydes aromatiques .
Activité antioxydante
Certains dérivés de “this compound” ont été trouvés pour présenter une activité antioxydante . Ils ont été testés in vitro pour leur activité de piégeage des radicaux par la méthode DPPH et dans des expériences de peroxydation lipidique .
Activité anticancéreuse
Certains dérivés de “this compound” ont montré des propriétés cytotoxiques sur les cellules de carcinome colorectal RKO . En particulier, le composé 3i a présenté une CI50 de 9,9 ± 1,1 µM contre les cellules RKO .
Activités biologiques larges
Les molécules organiques à base de noyau pyrazole, y compris les dérivés de 2,4-dihydro-3H-pyrazol-3-one, ont été trouvés pour présenter une large gamme d'activités biologiques telles que des agents antipaludiques, anti-inflammatoires, antinociceptifs, antipyrétiques, antifongiques, antiviraux, antidépresseurs, antibactériens, antitumoraux, antioxydants et antifilariens .
Activité antibactérienne
Certains composés dérivés de “this compound” ont montré une activité antibactérienne puissante contre les souches de Staphylococcus aureus sensibles à la méthicilline (MSSA) et les souches de Staphylococcus aureus résistantes à la méthicilline (MRSA) .
Prévention de l'œdème cérébral
“this compound” a été trouvé pour prévenir l'œdème cérébral après une ischémie et une reperfusion chez les modèles animaux et les patients victimes d'AVC .
Intermédiaire dans la synthèse
“3-Méthyl-3-pyrazolin-5-one” est utilisé comme intermédiaire dans la synthèse de composés hétérocycliques . Il a été utilisé dans la préparation de 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyranes substitués .
Détection des glucides réducteurs
“3-Méthyl-3-pyrazolin-5-one” a été utilisé comme réactif pour la détection des glucides réducteurs par ESI/MALDI-MS . Il contribue à améliorer la sensibilité des mono- et oligo-saccharides réducteurs pour leur détermination ultérieure par électrophorèse capillaire en zone .
Safety and Hazards
3-Methyl-3-pyrazolin-5-one has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, targeting the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
Mécanisme D'action
Target of Action
3-Methyl-1H-Pyrazol-5-ol, also known as 3-Methyl-3-Pyrazolin-5-one, has been shown to exhibit diverse biological activities. The compound’s primary targets appear to be various human cell lines, including colorectal RKO carcinoma cells . It has also shown potent antileishmanial activity against Leishmania aethiopica clinical isolate .
Mode of Action
The compound interacts with its targets in a way that leads to cytotoxic effects. For instance, it has been found to be cytotoxic to the RKO cell line . In the case of Leishmania aethiopica, the compound exhibits potent antipromastigote activity
Biochemical Pathways
Pharmacokinetics
Some related compounds have been found to present better adme properties than reference drugs
Result of Action
The result of the action of 3-Methyl-1H-Pyrazol-5-ol is primarily cytotoxic effects on various human cell lines . It has also shown potent antileishmanial activity . In particular, one derivative of the compound was found to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells .
Action Environment
The action, efficacy, and stability of 3-Methyl-1H-Pyrazol-5-ol can be influenced by various environmental factors. For instance, the synthesis of related compounds has been successfully carried out at room temperature . .
Analyse Biochimique
Cellular Effects
It is known that it can exert antioxidant properties, which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-3-pyrazolin-5-one is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
| Record name | NoName_1716 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-87-0, 108-26-9 | |
| Record name | 4344-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Methyl-1H-pyrazol-5-ol, also known as 3-methyl-3-pyrazolin-5-one, has the molecular formula C4H6N2O. Its structure can exist in different tautomeric forms. X-ray crystallography studies have confirmed that the predominant tautomer in the solid state is 3-methyl-3-pyrazolin-5-one. [ [], [] ]
A: The molecular weight of 3-methyl-1H-pyrazol-5-ol is 98.10 g/mol. [ [] ]
A: Researchers commonly use techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure of 3-methyl-1H-pyrazol-5-ol and its derivatives. [ [], [], [], [] ]
A: Several methods have been developed for synthesizing these derivatives. One approach involves reacting two moles of 3-methyl-1H-pyrazol-5-ol with one mole of an aromatic aldehyde in the presence of a catalyst. Various catalysts have proven effective, including ZnO nanoparticles, copper chromite nanoparticles, and sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). [ [], [], [], [], [] ]
A: Yes, several environmentally friendly approaches have been reported. These include utilizing ZnAl2O4 nanoparticles in aqueous media, employing theophylline as a catalyst in an aqueous medium, and performing catalyst-free Michael additions "on water." [ [], [], [] ]
A: Studies have shown that some 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives exhibit potent antioxidant activity by inhibiting reactive oxygen species (ROS). This makes them promising candidates for further research as potential therapeutic agents. [ [] ]
A: While specific details regarding computational studies are limited within the provided abstracts, techniques like QSAR modeling could be applied to investigate the relationship between the structure of these compounds and their biological activities. [ [] ]
ANone: While specific stability data isn't directly provided in the abstracts, researchers often investigate the stability of compounds under different conditions (temperature, pH, etc.) to understand their shelf life and potential for formulation.
A: Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of synthesized 3-methyl-1H-pyrazol-5-ol derivatives. [ [] ]
A: The crystal structure of 3-methyl-1H-pyrazol-5-ol has been studied since at least the 1970s. Early work by De Camp & Stewart in 1971 provided important structural insights. [ [], [] ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



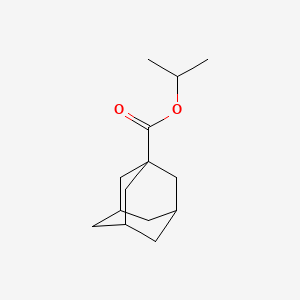
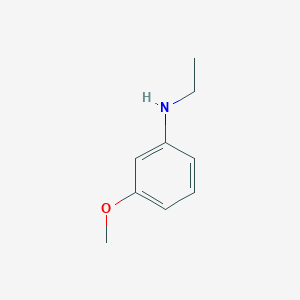



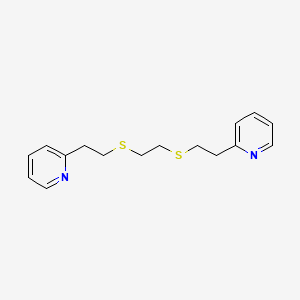

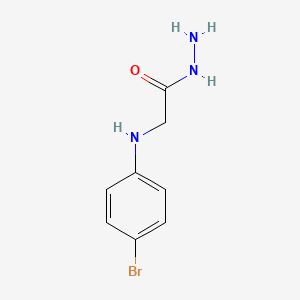
![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)




